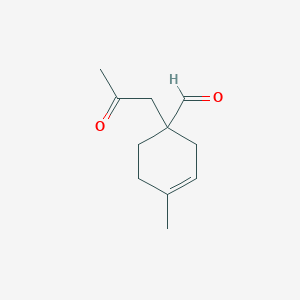
4-Methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde
Description
4-Methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H14O2 It is a cyclohexene derivative with a methyl group and an oxopropyl group attached to the ring
Properties
CAS No. |
61426-19-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c1-9-3-5-11(8-12,6-4-9)7-10(2)13/h3,8H,4-7H2,1-2H3 |
InChI Key |
ONOIOFWTUAKNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)(CC(=O)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable aldehyde and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps, including purification and isolation of the final product. Industrial production may also utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
4-Methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved may include enzyme inhibition or activation, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
4-Methyl-1-(2-oxopropyl)cyclohex-3-ene-1-carbaldehyde is unique due to the presence of both a methyl group and an oxopropyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


